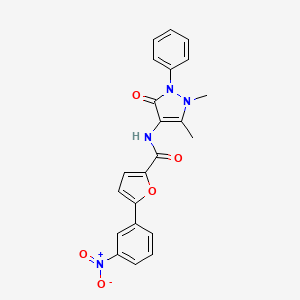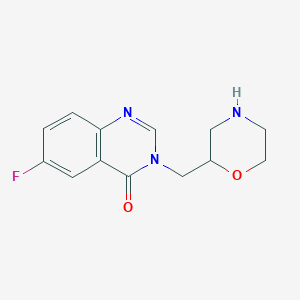![molecular formula C21H20ClNO3 B6089142 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6089142.png)
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, also known as Clomazone, is a widely used herbicide that belongs to the family of cyclohexanedione herbicides. It is used to control broadleaf and grassy weeds in a variety of crops, including soybean, cotton, maize, and rice. Clomazone was first introduced in the market in the 1980s and has since become a popular herbicide due to its effectiveness and low toxicity.
Wirkmechanismus
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are required for photosynthesis and protect plants from oxidative damage. By inhibiting the biosynthesis of carotenoids, this compound disrupts the normal functioning of the plant, leading to its death.
Biochemical and Physiological Effects:
This compound has been found to have no significant effect on the growth and development of crops, including soybean, cotton, and maize. It has also been found to have no effect on the yield and quality of crops. However, research has shown that this compound can cause changes in the biochemical and physiological processes of plants, including the accumulation of reactive oxygen species and the disruption of membrane integrity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in lab experiments include its high efficacy in controlling weeds, its low toxicity to mammals, birds, and aquatic organisms, and its low impact on crop growth and development. However, the limitations of using this compound in lab experiments include its potential to cause changes in the biochemical and physiological processes of plants, which may affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione. One area of research is the development of new formulations of this compound that are more effective in controlling weeds and have a lower impact on the environment. Another area of research is the study of the molecular mechanisms underlying the herbicidal activity of this compound, which may lead to the development of new herbicides with similar modes of action. Lastly, the long-term effects of this compound on the environment and human health need to be further investigated to ensure its safe and sustainable use.
Synthesemethoden
The synthesis of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione involves several steps, starting with the reaction of 2-chloro-5-nitrophenol with phenol to form 2-chloro-5-phenoxyphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-5-phenoxyphenyl chloroacetate. The final step involves the reaction of 2-chloro-5-phenoxyphenyl chloroacetate with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its herbicidal properties and its effects on crops and the environment. Research has shown that this compound is effective in controlling a wide range of weeds, including those that are resistant to other herbicides. It has also been found to have a low toxicity to mammals, birds, and aquatic organisms, making it a safer option for weed control.
Eigenschaften
IUPAC Name |
2-[(5-chloro-2-phenoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-21(2)11-18(24)16(19(25)12-21)13-23-17-10-14(22)8-9-20(17)26-15-6-4-3-5-7-15/h3-10,13,24H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOOCYFQUCKOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6089059.png)
![N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B6089061.png)
![4-{6-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6089071.png)
![6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone](/img/structure/B6089072.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B6089080.png)
![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6089088.png)
![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6089095.png)
![1-(3-fluorobenzyl)-4-{[(6-methyl-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6089100.png)
![1-[(4-bromophenoxy)acetyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6089103.png)

![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B6089129.png)

![4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)